molecular formula C13H11N3 B2736499 3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole CAS No. 1007072-92-5

3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole

Cat. No.: B2736499
CAS No.: 1007072-92-5
M. Wt: 209.252
InChI Key: JHDOSEILZJTRHJ-UHFFFAOYSA-N
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Description

3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole is a heterocyclic compound that features both pyrrole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole typically involves the formation of the pyrrole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under catalytic conditions. For instance, the synthesis can be initiated by the formation of a pyrrole ring through the reaction of aniline derivatives with acetylenic compounds . The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones . The final step involves coupling these rings under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides), acylating agents (e.g., acyl chlorides).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine derivatives: These compounds also contain both pyrrole and pyrazole rings and exhibit similar biological activities.

    Pyrrolidine derivatives: These compounds feature a pyrrolidine ring and are known for their diverse biological activities.

Uniqueness

3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(4-pyrrol-1-ylphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-2-10-16(9-1)12-5-3-11(4-6-12)13-7-8-14-15-13/h1-10H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDOSEILZJTRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320494
Record name 5-(4-pyrrol-1-ylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821739
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1007072-92-5
Record name 5-(4-pyrrol-1-ylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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